2-Methyl-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound characterized by the presence of both methyl and nitro functional groups. Its molecular formula is , with a molecular mass of 222.24 g/mol. This compound is notable for its potential applications in various scientific fields, particularly due to its unique structural properties and reactivity.
This compound is classified as an amide, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It can also be categorized under aromatic compounds due to the presence of a phenyl ring substituted with methyl and nitro groups. The compound's CAS (Chemical Abstracts Service) registry number is 7160-14-7, which facilitates its identification in chemical databases.
The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves several key steps:
In industrial settings, these processes may be optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure that the final product meets stringent specifications.
The molecular structure of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide features:
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14)YTWKDTGKFWJDQA-UHFFFAOYSA-NN(C(C(C)C)=O)C1=CC(N(=O)=O)=C(C)C=C1The structure includes a propanamide backbone with a methyl group at the second carbon and a 4-methyl-3-nitrophenyl substituent at the nitrogen atom.
The chemical reactivity of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide can be explored through various reactions typical of amides:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The mechanism of action for 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide primarily involves its interactions as an electrophile or nucleophile in various chemical reactions:
These mechanisms are essential for understanding how this compound can be utilized in synthetic chemistry and material science.
The physical properties of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide include:
Chemical properties include reactivity towards acids, bases, and reducing agents, as previously mentioned. These properties are crucial for its applications in synthetic pathways.
2-Methyl-N-(4-methyl-3-nitrophenyl)propanamide has potential applications in:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4